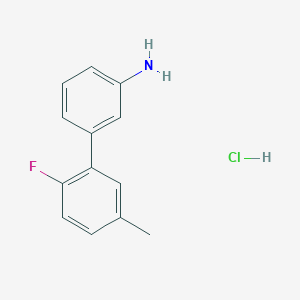

3-(2-Fluoro-5-methylphenyl)aniline, HCl

Description

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSURCGDIFMOPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-03-4 | |

| Record name | [1,1′-Biphenyl]-3-amine, 2′-fluoro-5′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Palladium-Catalyzed Amination via Buchwald-Hartwig Coupling

A widely employed method for preparing fluorinated anilines involves palladium-catalyzed amination of aryl halides with ammonia or amine equivalents. For 3-(2-Fluoro-5-methylphenyl)aniline, the precursor aryl halide (such as 4-bromo-2-fluorotoluene derivatives) undergoes coupling with ammonia or protected amine sources under nitrogen atmosphere using palladium catalysts and phosphine ligands.

| Parameter | Details |

|---|---|

| Catalyst | Pd-based, e.g., tris(dibenzylideneacetone)dipalladium |

| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| Base | Cesium carbonate or other strong bases |

| Solvent | Dioxane |

| Temperature | 60–100 °C |

| Reaction time | 0.5–8 hours |

| Atmosphere | Nitrogen |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), amination, and reductive elimination to yield the protected aniline intermediate. Subsequent deprotection and acidification with hydrogen chloride in an organic solvent (methanol, ethyl acetate, or dioxane) afford the hydrochloride salt of the target compound.

Reference: Patent CN110885290A details a similar synthetic route for closely related fluorinated aniline hydrochlorides with mild reaction conditions and good yields.

Synthetic Route Starting from 4-Bromo-2-fluorobenzotrifluoride

An important precursor in the synthesis is 4-bromo-2-fluorobenzotrifluoride, which undergoes lithiation and methylation to introduce the methyl substituent at the ortho position relative to fluorine.

-

- React 4-bromo-2-fluorobenzotrifluoride with n-butyllithium in tetrahydrofuran at –78 °C under nitrogen.

- Stir at 25 °C for 1 hour.

-

- Re-cool to –78 °C and add methyl iodide dropwise.

- Stir at 25 °C for 16 hours.

This sequence yields 3-fluoro-2-methyl-4-trifluoromethylbenzene derivatives, which are further converted to the aniline via palladium-catalyzed amination and subsequent hydrochloride salt formation.

This methodology is reported to offer mild conditions, straightforward operation, and high product yield.

Reduction of Nitro Precursors

Another classical approach involves the reduction of nitro-substituted fluoromethylbenzenes to the corresponding anilines.

- Nitro precursors such as 3-fluoro-5-nitrotoluene derivatives are subjected to catalytic hydrogenation.

- Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere reduce the nitro group to an amine.

- The resulting aniline is then converted to the hydrochloride salt by treatment with HCl in organic solvents.

This method is industrially relevant due to its simplicity and scalability but requires careful control to avoid over-reduction or side reactions.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix 4-bromo-2-fluorobenzotrifluoride, diisopropylamine, tetrahydrofuran; cool to –78 °C; add n-butyllithium dropwise under N2 | Formation of lithiated intermediate |

| 2 | Add methyl iodide dropwise at –78 °C; stir at 25 °C for 16 h | Methylated fluorobenzene derivative |

| 3 | React with tert-butyl carbamate, Pd catalyst, Xantphos ligand, cesium carbonate in dioxane at 60–100 °C under N2 | Protected aniline intermediate |

| 4 | Treat with HCl in methanol or dioxane at 20–60 °C for 1–30 h | Formation of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride salt |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed amination | Pd catalyst, Xantphos ligand, cesium carbonate, dioxane, 60–100 °C | High selectivity, mild conditions | Requires expensive catalyst system |

| Lithiation and methylation | n-Butyllithium, methyl iodide, THF, low temp | Precise substitution control | Sensitive to moisture and air |

| Nitro reduction | Nitro precursor, Pd/C, H2, organic solvent | Industrially scalable, straightforward | Potential side reactions |

Research Findings and Optimization Notes

- The molar ratio of ligand to catalyst is critical; excess ligand (e.g., Xantphos) improves catalytic efficiency and yield.

- Reaction atmosphere must be inert (nitrogen) to prevent catalyst deactivation.

- Hydrogen chloride concentration and solvent choice influence the purity and crystallization of the hydrochloride salt.

- Microwave-assisted heating has been explored in related fluorinated aromatic syntheses to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)aniline, HCl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)aniline, HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme interactions and protein binding.

Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)aniline, HCl involves its interaction with specific molecular targets. The fluoro and methyl groups on the aniline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Fluoro-5-methylphenyl)aniline, HCl with structurally related aromatic amines, focusing on substituent effects, physicochemical properties, and applications:

Substituent Effects on Reactivity

Electron-Withdrawing Groups (EWGs):

- The CF₃ group (as in 2-Fluoro-5-(trifluoromethyl)aniline) significantly reduces electron density on the aromatic ring, lowering basicity and hindering electrophilic substitution reactions .

- Fluorine at the ortho position (as in the target compound) moderately deactivates the ring but enhances stability against oxidation .

Electron-Donating Groups (EDGs):

Physicochemical Properties

- Solubility: The HCl salt form of the target compound improves water solubility (>50 mg/mL) compared to neutral analogs like 2-Fluoro-5-(trifluoromethyl)aniline, which is lipophilic .

- Melting Points: Bulky substituents (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) raise melting points (>150°C), whereas CF₃-containing liquids (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) have lower melting points .

Biological Activity

3-(2-Fluoro-5-methylphenyl)aniline, HCl, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The fluorine substituent enhances the compound's ability to penetrate biological membranes, which may improve its efficacy in modulating target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-Fluoro-5-methylphenyl)aniline exhibit promising anticancer properties. For example, structure-activity relationship studies have shown that modifications at the aniline nitrogen can significantly enhance cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 3-(2-Fluoro-5-methylphenyl)aniline | TBD | Various |

| Compound A | 0.52 | Zika Virus Inhibition |

| Compound B | 1.42 | Antiviral Activity |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research suggests that the introduction of a fluorine atom can enhance the antimicrobial potency by affecting cell membrane permeability.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated various aniline derivatives for their antiviral activity against flaviviruses. Compounds with similar structures to 3-(2-Fluoro-5-methylphenyl)aniline demonstrated significant inhibition rates, suggesting potential applications in antiviral drug development .

Structure-Activity Relationship (SAR) Analysis

In SAR studies, modifications to the aniline moiety were found to affect both potency and selectivity towards specific biological targets. For instance, changing the substituents on the phenyl ring can lead to substantial differences in activity profiles against various enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluoro-5-methylphenyl)aniline, HCl, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 2-fluoro-5-methylbromobenzene) may undergo Buchwald-Hartwig amination with aniline derivatives. Key characterization techniques include:

- NMR (¹H/¹³C, ¹⁹F) to confirm regiochemistry and purity.

- HPLC-MS to detect unreacted precursors and byproducts.

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. How does the HCl salt form influence the compound’s solubility and stability in aqueous media?

- Methodology :

- Solubility Testing : Perform gradient solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy.

- Stability Analysis : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC.

- Key Finding : The HCl salt enhances aqueous solubility compared to the free base but may hydrolyze under alkaline conditions, necessitating storage at pH < 5 .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in fluorinated aniline derivatives?

- Methodology :

- ¹⁹F NMR : Chemical shifts vary significantly based on substituent position (e.g., ortho vs. para fluorine).

- IR Spectroscopy : NH₂ stretching frequencies (3300–3500 cm⁻¹) shift with electronic effects from substituents.

- Mass Spectrometry : Fragmentation patterns differ between isomers due to varying bond stability .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., chlorination vs. polymerization) during synthesis under high HCl concentrations?

- Methodology :

- DFT Calculations : Model reaction pathways to compare activation energies for chlorination (via nitrenium ion intermediates) vs. oxidative polymerization.

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates.

- Experimental Validation : Identify chlorinated byproducts (e.g., trichlorophenylamine) via GC-MS, as observed in analogous aniline-HCl reactions .

Q. How do electronic effects from the 2-fluoro-5-methyl substituent modulate the compound’s pharmacological interactions?

- Methodology :

- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock.

- SAR Studies : Compare activity of derivatives with varied substituents (e.g., methyl vs. trifluoromethyl).

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines or microbial strains to correlate structure with efficacy .

- Key Insight : The electron-withdrawing fluoro group may enhance binding affinity to enzymes with polar active sites, while the methyl group improves lipophilicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in biological studies?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Statistical Analysis : Use ANOVA to identify critical factors affecting purity and yield .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in polar aprotic solvents: How to resolve?

- Hypothesis Testing :

- Controlled Stability Studies : Incubate the compound in DMSO, DMF, and acetonitrile at 25°C/60°C. Analyze degradation products via LC-MS.

- Mechanistic Probe : Add radical scavengers (e.g., BHT) to test if decomposition is oxidation-mediated.

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline), which show higher stability in DMSO due to reduced nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.